Ethyl 2-[(but-3-en-1-yl)amino]acetate
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Overview
Description
Ethyl 2-[(but-3-en-1-yl)amino]acetate is an organic compound with the molecular formula C8H15NO2 It is a derivative of amino acids and esters, characterized by the presence of an ethyl ester group and an amino group attached to a but-3-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(but-3-en-1-yl)amino]acetate typically involves the reaction of ethyl bromoacetate with but-3-en-1-amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C2H5BrO2C+C4H9NH2→C8H15NO2+HBr
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(but-3-en-1-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new amino acid derivatives.
Scientific Research Applications
Ethyl 2-[(but-3-en-1-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(but-3-en-1-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include ester hydrolysis, amine oxidation, and other biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(but-3-en-1-yl)amino]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(but-2-en-1-yl)amino]acetate: Similar structure but with a different position of the double bond in the butenyl chain.
Uniqueness
This compound is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
ethyl 2-(but-3-enylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-5-6-9-7-8(10)11-4-2/h3,9H,1,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYFIKPGGZHYPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631506 |
Source
|
Record name | Ethyl N-but-3-en-1-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455333-83-2 |
Source
|
Record name | Ethyl N-but-3-en-1-ylglycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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